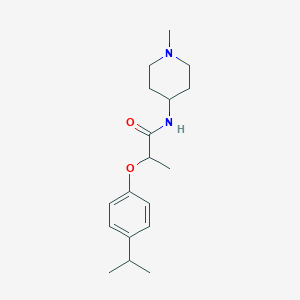![molecular formula C21H26ClNO2 B5228416 [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as U-50488H, and it has been found to have analgesic effects. The compound was first synthesized in the 1980s, and since then, it has been the subject of various scientific studies.
Wirkmechanismus
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol binds to the kappa-opioid receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of intracellular signaling pathways, which ultimately leads to the modulation of pain perception. The compound has been found to have a high affinity for the kappa-opioid receptor, which makes it a potential candidate for the development of new analgesics.
Biochemical and Physiological Effects
The compound has been found to have analgesic effects, which are mediated through the activation of the kappa-opioid receptor. It has also been found to reduce the effects of opioids, which makes it a potential candidate for the treatment of drug addiction. The compound has been studied for its effects on various physiological systems, including the cardiovascular and respiratory systems. It has been found to have minimal effects on these systems, which makes it a safer alternative to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It has a high affinity for the kappa-opioid receptor, which makes it a potent analgesic. It is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, the compound has some limitations for lab experiments. It has been found to have a short half-life, which makes it difficult to study its long-term effects. It also has a low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol. One potential direction is the development of new analgesics based on the compound. The high affinity of the compound for the kappa-opioid receptor makes it a potential candidate for the development of new pain relievers. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system. The compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Finally, the compound could be studied for its potential in treating drug addiction. The compound has been found to reduce the effects of opioids, which makes it a potential candidate for the development of new treatments for addiction.
Synthesemethoden
The synthesis of [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves the reaction of 1-(2-chlorobenzyl)-4-(3-methoxybenzyl)piperidine with formaldehyde in the presence of a reducing agent. The reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been the subject of various scientific studies due to its analgesic effects. It has been found to bind to the kappa-opioid receptor, which is involved in pain perception. The compound has been used in animal studies to investigate its potential as a pain reliever. It has also been studied for its potential in treating drug addiction, as it has been found to reduce the effects of opioids.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-25-19-7-4-5-17(13-19)14-21(16-24)9-11-23(12-10-21)15-18-6-2-3-8-20(18)22/h2-8,13,24H,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLWQYGSORNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)
